3-Iodo-4-(trifluoromethoxy)benzonitrile

Description

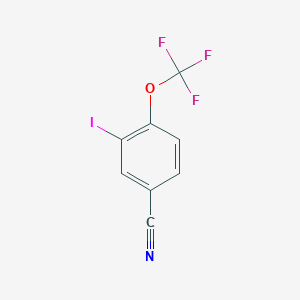

3-Iodo-4-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of iodine, trifluoromethoxy, and nitrile functional groups attached to a benzene ring.

Properties

IUPAC Name |

3-iodo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIYDIMNEOXGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzonitrile typically involves the reaction of 3-Amino-4-(trifluoromethoxy)benzene with an iodinating agent. The process can be summarized as follows :

Starting Material: 3-Amino-4-(trifluoromethoxy)benzene.

Iodination: The amino group is converted to an iodo group using an iodinating agent such as iodine or an iodine-containing compound.

Reaction Conditions: The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

3-Iodo-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Coupling Reactions: The nitrile group can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

3-Iodo-4-(trifluoromethoxy)benzonitrile has several scientific research applications :

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Chemical Research: It serves as a reference compound in studies involving electron affinity and other chemical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

3-Iodo-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

4-Iodo-2-(trifluoromethyl)benzonitrile: This compound has a similar structure but differs in the position of the trifluoromethyl group, which can lead to different chemical and biological properties.

3-(Trifluoromethyl)benzonitrile:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

3-Iodo-4-(trifluoromethoxy)benzonitrile is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features, including the presence of iodine and a trifluoromethoxy group. While specific biological activity data for this compound is limited, its structural analogs have been shown to exhibit various biological properties. This article reviews the available literature on the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C8H4F3IN

- CAS Number : 1365988-15-3

The compound features:

- An iodine atom at the para position relative to the nitrile group.

- A trifluoromethoxy group that enhances its electronic properties and reactivity.

Biological Activity Overview

Although direct studies on the biological activity of this compound are sparse, insights can be drawn from related compounds. The trifluoromethoxy group often influences the compound's interaction with biological targets, suggesting potential applications in medicinal chemistry.

Potential Biological Activities

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in metabolic pathways. The unique electronic properties imparted by the trifluoromethoxy group may enhance binding affinity to specific enzyme targets.

- Receptor Binding : The structural characteristics suggest potential as ligands for various biological receptors. This could lead to applications in drug development targeting neurological or inflammatory diseases.

- Antimicrobial Activity : Similar benzonitriles have demonstrated antimicrobial properties, indicating that this compound may also exhibit such activity, warranting further investigation.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, highlighting its versatility in synthetic applications. The presence of the trifluoromethoxy group allows for selective transformations useful in creating complex organic molecules.

Synthesis Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.